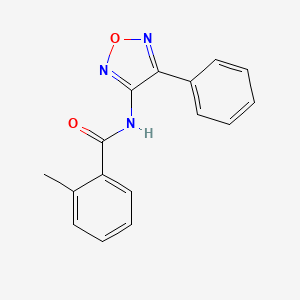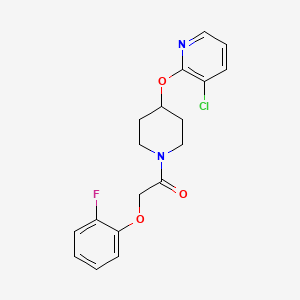
N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide: is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyanobutyl group attached to the nitrogen atom of the indole ring, a methyl group at the 1-position, and a carboxamide group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyanobutyl Group: The cyanobutyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the indole derivative with 1-bromobutane in the presence of a cyanide source such as sodium cyanide.
Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the cyanobutyl group, converting the nitrile to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical properties make it suitable for various applications in these fields.
Mécanisme D'action
The mechanism of action of N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target being studied.
Comparaison Avec Des Composés Similaires
- N-(1-cyanobutyl)-1H-indole-6-carboxamide
- N-(1-cyanobutyl)-1H-indole-3-carboxamide
- N-(1-cyanobutyl)-1H-indole-5-carboxamide
Comparison: N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of the methyl group at the 1-position and the carboxamide group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the carboxamide group can affect the compound’s ability to interact with biological targets, potentially leading to differences in pharmacological properties.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-6-12(10-16)17-15(19)14-9-11-7-4-5-8-13(11)18(14)2/h4-5,7-9,12H,3,6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLYKWYMPVTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)
![(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2770313.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2770314.png)
![2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770315.png)
![N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2770317.png)
![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2770318.png)

![1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2770320.png)


![7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)

![1-(3,4-Dimethylphenyl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2770329.png)
![N-[[1-[(2-Chloroacetyl)amino]cyclohexyl]methyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B2770331.png)
